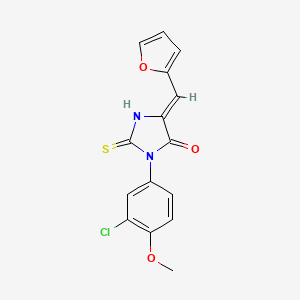
Ethyl-3-(2-Chlor-6-nitrophenyl)-3-oxopropanoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-chloro-6-nitrophenyl)-3-oxopropanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 3-oxopropanoate moiety, which is further substituted with a 2-chloro-6-nitrophenyl group
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 3-(2-chloro-6-nitrophenyl)-3-oxopropanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of nitro and chloro substituents on biological activity. It is also employed in the development of new bioactive molecules with potential therapeutic applications.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structure allows for the exploration of new pharmacophores and the development of novel therapeutic agents.
Industry: In the industrial sector, ethyl 3-(2-chloro-6-nitrophenyl)-3-oxopropanoate is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(2-chloro-6-nitrophenyl)-3-oxopropanoate typically involves the esterification of 3-(2-chloro-6-nitrophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of ethyl 3-(2-chloro-6-nitrophenyl)-3-oxopropanoate can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Ethyl 3-(2-chloro-6-nitrophenyl)-3-oxopropanoate can undergo reduction reactions to convert the nitro group to an amino group. This is typically achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol. This reaction is typically carried out under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions, amines.
Hydrolysis: Acidic or basic conditions.
Major Products Formed:
Reduction: Ethyl 3-(2-amino-6-nitrophenyl)-3-oxopropanoate.
Substitution: Ethyl 3-(2-substituted-6-nitrophenyl)-3-oxopropanoate.
Hydrolysis: 3-(2-chloro-6-nitrophenyl)-3-oxopropanoic acid and ethanol.
Wirkmechanismus
The mechanism of action of ethyl 3-(2-chloro-6-nitrophenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro substituent can also participate in nucleophilic substitution reactions, further modulating the compound’s activity. The ester group allows for the compound’s hydrolysis, releasing the active carboxylic acid moiety, which can interact with enzymes and receptors in biological systems.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 3-(2-bromo-6-nitrophenyl)-3-oxopropanoate
- Ethyl 3-(2-fluoro-6-nitrophenyl)-3-oxopropanoate
- Ethyl 3-(2-iodo-6-nitrophenyl)-3-oxopropanoate
Comparison: Ethyl 3-(2-chloro-6-nitrophenyl)-3-oxopropanoate is unique due to the presence of the chloro substituent, which imparts distinct chemical and biological properties. Compared to its bromo, fluoro, and iodo analogs, the chloro compound exhibits different reactivity and stability. The chloro substituent is less reactive than bromo and iodo but more reactive than fluoro, making it a versatile intermediate in various chemical reactions. Additionally, the nitro group enhances the compound’s electron-withdrawing capability, influencing its overall reactivity and biological activity.
Eigenschaften
IUPAC Name |
ethyl 3-(2-chloro-6-nitrophenyl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO5/c1-2-18-10(15)6-9(14)11-7(12)4-3-5-8(11)13(16)17/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUXIOOYHJAULY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC=C1Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2519310.png)


![5-(5-chlorothiophene-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2519314.png)


![1-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2519319.png)
![8-(2-Chloroacetyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2519321.png)

![N,N-dimethyl-2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-4-yl}acetamide](/img/structure/B2519325.png)



